molecular formula C10H7BrFNO B13180384 3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13180384
M. Wt: 256.07 g/mol
InChI Key: YUGZSRBBKDHUEF-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound characterized by the presence of a bromo and fluoro-substituted phenyl ring, an oxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-bromo-4-fluorophenylacetonitrile with an appropriate epoxidizing agent. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxirane ring can be opened through oxidation or reduction, leading to the formation of different products.

    Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products may include substituted phenyl derivatives.

    Oxidation Products: Oxirane ring opening can lead to diols or other oxygenated compounds.

    Reduction Products: Reduction of the carbonitrile group can yield primary amines.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects. The carbonitrile group can also participate in interactions with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylacetonitrile
  • 3-Bromo-4-fluorophenyl methyl ether
  • 3-Bromo-4-fluorophenol

Uniqueness

3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring and carbonitrile group, which confer distinct reactivity and potential applications. The combination of bromo and fluoro substituents on the phenyl ring further enhances its chemical properties and biological activity.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3

InChI Key

YUGZSRBBKDHUEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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